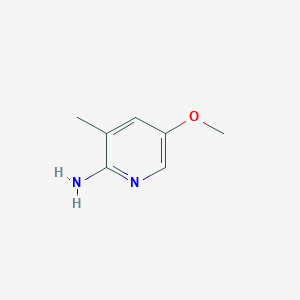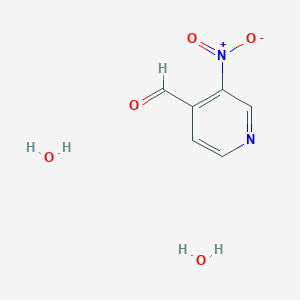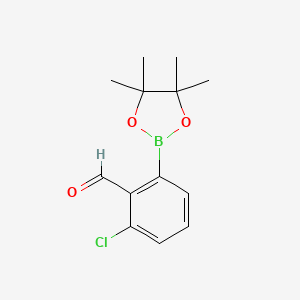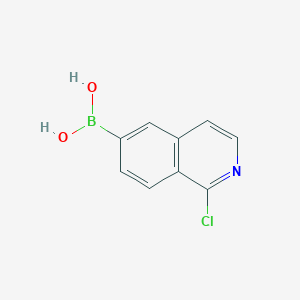
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid
Overview
Description
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid (TBAPA) is a powerful and versatile compound used in many different scientific research applications. This synthetic organic compound has a wide range of uses in the laboratory, ranging from biochemical and physiological studies to synthesizing new materials. TBAPA is a carboxylic acid derivative with a unique structure that provides a variety of benefits over traditional carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: Building Blocks for Drug Development
Azetidines, such as 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid , are increasingly important in medicinal chemistry. They serve as versatile building blocks for the synthesis of a variety of pharmaceutical compounds . The protected 3-haloazetidines, for instance, are used to prepare high-value azetidine-3-carboxylic acid derivatives, which are integral parts of sphingosine-1-phosphate receptor (S1P) agonists. These agonists are potential treatments for multiple sclerosis and other inflammatory diseases .
Synthesis of Heterocyclic Amino Acids
This compound has been utilized in the synthesis of novel heterocyclic amino acids, such as methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. These amino acids play a crucial role in the development of new pharmacologically active molecules .
PROTAC Development
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid: is used as a linker in the design of PROTAC® (Proteolysis-Targeting Chimeras) molecules. PROTACs represent a novel class of drugs that target protein degradation pathways to remove unwanted proteins, which is a promising approach for targeted therapies.
Rigid Linkers for Chemical Conjugates
The compound serves as a rigid linker in the development of chemical conjugates. This application is particularly relevant in the design of targeted protein degradation strategies, where the structural rigidity of the linker can influence the efficacy of the molecule .
Antioxidant Selenoproteins Synthesis
Incorporating the azetidine ring into selenoproteins, which are crucial for protecting against oxidative stress in humans, is another innovative application. Organoselenium compounds with this structure have shown a wide range of biological activities .
Conformationally Restricted Components for Pharmacological Molecules
The azetidine ring is identified as a conformationally restricted component in important pharmacological molecules, including synthetic analogues of natural amino acids and antihypertensive drugs .
Antibacterial Agents Synthesis
The synthesis of new Se-containing β-lactams, such as selenapenam, selenacepham, and selenazepine, which are potential antibacterial agents, is another application. These compounds utilize the azetidine core as part of their molecular structure .
Natural Product Synthesis
Azetidines are found in a variety of natural products. The ability to synthesize and functionalize azetidines, like 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid , allows for the creation of complex natural product structures that can have significant biological activities .
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWARXNNONHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid | |
CAS RN |
1521114-14-6 | |
| Record name | 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine](/img/structure/B1457455.png)



![6-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1457460.png)




![5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1457467.png)
